3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine
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Overview
Description
3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure
Preparation Methods
The synthesis of 3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylimidazo[4,5-c]pyridine with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups attached to the imidazo[4,5-c]pyridine core.
Common reagents and conditions for these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Medicine: It is being explored for its potential therapeutic properties, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound may find applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents. They may exhibit different biological activities and chemical properties.
Imidazo[1,2-a]pyridine derivatives:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthalen-1-ylmethyl group, which can influence its chemical behavior and biological activity.
Properties
CAS No. |
87035-05-0 |
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Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-methyl-4-(naphthalen-1-ylmethylsulfanyl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C18H15N3S/c1-21-12-20-16-9-10-19-18(17(16)21)22-11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,12H,11H2,1H3 |
InChI Key |
YGFBDQFUGIPOKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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